![molecular formula C9H8Br4O B14257332 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene CAS No. 444586-27-0](/img/structure/B14257332.png)
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[321]octa-2,6-diene is a brominated organic compound It is characterized by the presence of four bromine atoms and a bicyclic structure, which includes an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor is continuously fed into a reactor containing the brominating agent. The reaction mixture is then processed to isolate and purify the desired product. This method ensures a consistent and high-yield production of the compound.
化学反応の分析
Types of Reactions
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a less brominated product.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace bromine atoms with iodine.
Reduction: Reducing agents like zinc in acetic acid can be used to remove bromine atoms.
Oxidation: Oxidizing agents such as potassium permanganate can be used to introduce additional oxygen-containing functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while reduction reactions can produce less brominated compounds.
科学的研究の応用
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: The compound can be used in studies involving brominated organic molecules and their biological effects.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of brominated drugs.
Industry: It is used in the production of flame retardants and other brominated materials.
作用機序
The mechanism by which 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The bicyclic structure also plays a role in its chemical behavior, providing rigidity and influencing its overall reactivity.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: This compound has a similar brominated structure but lacks the bicyclic framework and oxygen atom.
Tetrabromobisphenol A: Another brominated compound used as a flame retardant, but with a different structural framework.
Uniqueness
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[321]octa-2,6-diene is unique due to its bicyclic structure and the presence of an oxygen atom within the ring system
特性
CAS番号 |
444586-27-0 |
|---|---|
分子式 |
C9H8Br4O |
分子量 |
451.77 g/mol |
IUPAC名 |
2,3,4,4-tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C9H8Br4O/c1-7-3-4-8(2,14-7)9(12,13)6(11)5(7)10/h3-4H,1-2H3 |
InChIキー |
YCSHLFUCNSQRQB-UHFFFAOYSA-N |
正規SMILES |
CC12C=CC(O1)(C(C(=C2Br)Br)(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
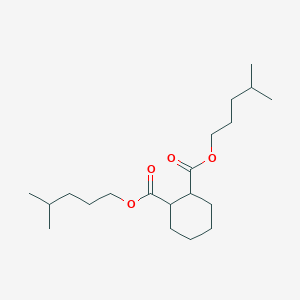

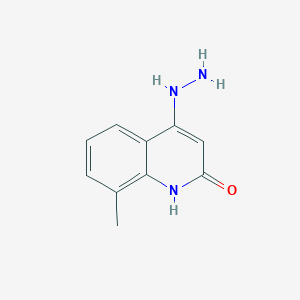
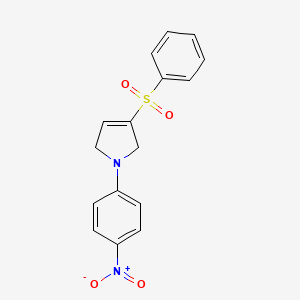

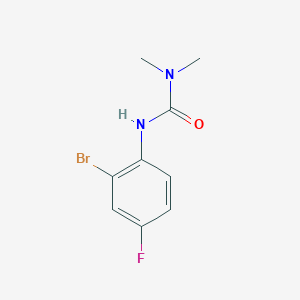

![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
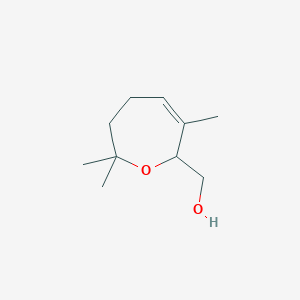
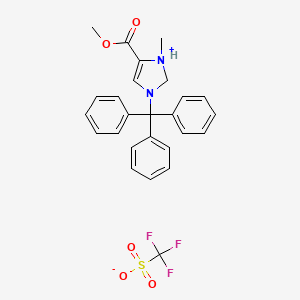
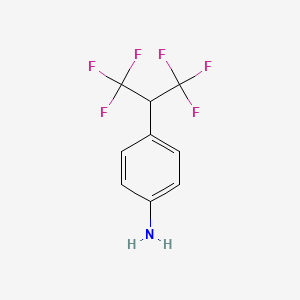
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
